molecular formula C18H23N3O3 B2358309 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 942011-88-3

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2358309
CAS No.: 942011-88-3
M. Wt: 329.4
InChI Key: LLERQUWYUMFQFA-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a dimethylamino group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves multiple steps:

  • Formation of the Furan-2-yl Ethylamine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and dimethylamine.

      Reaction: Reductive amination to form 2-(dimethylamino)-2-(furan-2-yl)ethanol.

      Conditions: Catalytic hydrogenation using a palladium catalyst.

  • Oxalamide Formation

      Starting Materials: 2-(dimethylamino)-2-(furan-2-yl)ethanol and 2,3-dimethylphenyl isocyanate.

      Reaction: Condensation reaction to form the oxalamide linkage.

      Conditions: Typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidized derivatives of the furan ring or the dimethylamino group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride.

      Products: Reduced forms of the oxalamide or furan ring.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Products: Substituted derivatives at the furan ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and stability under different conditions.
  • Biology

    • Potential use in studying enzyme interactions due to its unique structure.
    • Investigated for its effects on cellular processes.
  • Medicine

    • Explored for potential therapeutic applications, such as in drug design.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Potential applications in the development of new materials.
    • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.

    N1-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-7-5-8-14(13(12)2)20-18(23)17(22)19-11-15(21(3)4)16-9-6-10-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLERQUWYUMFQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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